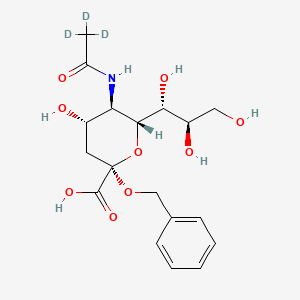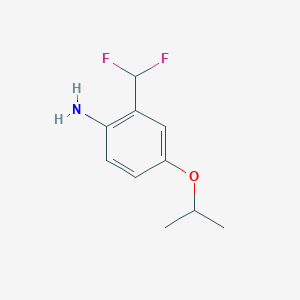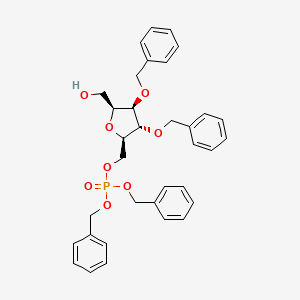
1-(5-Bromo-2,3-difluoro-4-methylphenyl)-2,2-difluoroethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Bromo-2,3-difluoro-4-methylphenyl)-2,2-difluoroethanone is a chemical compound characterized by the presence of bromine, fluorine, and methyl groups attached to a phenyl ring, along with a difluoroethanone moiety
Vorbereitungsmethoden
The synthesis of 1-(5-Bromo-2,3-difluoro-4-methylphenyl)-2,2-difluoroethanone typically involves multi-step organic reactions. One common synthetic route includes the bromination of 2,3-difluoro-4-methylphenyl compounds, followed by the introduction of the difluoroethanone group. Reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and fluorinating agents like diethylaminosulfur trifluoride (DAST). Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1-(5-Bromo-2,3-difluoro-4-methylphenyl)-2,2-difluoroethanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles such as amines or thiols, forming new derivatives.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
1-(5-Bromo-2,3-difluoro-4-methylphenyl)-2,2-difluoroethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where bromine and fluorine-containing compounds have shown efficacy.
Industry: It is used in the production of specialty chemicals and materials, where its unique structural features impart desirable properties.
Wirkmechanismus
The mechanism of action of 1-(5-Bromo-2,3-difluoro-4-methylphenyl)-2,2-difluoroethanone involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can enhance the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The exact pathways and targets are subject to ongoing research, with studies focusing on its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
1-(5-Bromo-2,3-difluoro-4-methylphenyl)-2,2-difluoroethanone can be compared with similar compounds such as:
5-Bromo-2,3-difluoro-4-methylphenylboronic acid: This compound shares a similar phenyl structure but differs in the functional groups attached, leading to different chemical properties and applications.
(5-Bromo-2,3-difluoro-4-methylphenyl)methanol:
(5-Bromo-2,3-difluoro-4-methylphenyl)(phenyl)methanone: This compound includes a phenyl group, which alters its chemical behavior and applications compared to the difluoroethanone derivative.
Eigenschaften
Molekularformel |
C9H5BrF4O |
|---|---|
Molekulargewicht |
285.03 g/mol |
IUPAC-Name |
1-(5-bromo-2,3-difluoro-4-methylphenyl)-2,2-difluoroethanone |
InChI |
InChI=1S/C9H5BrF4O/c1-3-5(10)2-4(7(12)6(3)11)8(15)9(13)14/h2,9H,1H3 |
InChI-Schlüssel |
MJBVNVMQHUWYLE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C(=C1F)F)C(=O)C(F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2R)-3-hexadecanoyloxy-2-pent-4-ynoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B14765472.png)
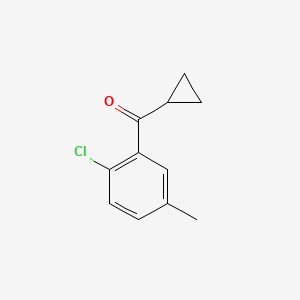
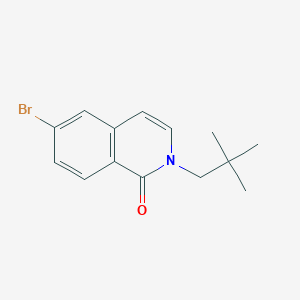
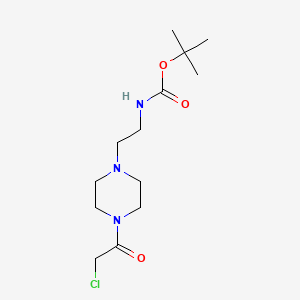
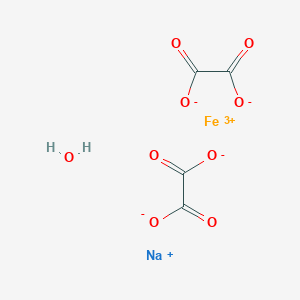




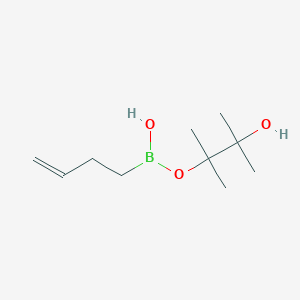
![4-[(3,3-Dimethyl-1-oxobutyl)amino]-3-iodobenzoic acid](/img/structure/B14765536.png)
